1,1'-Adipoylbisaziridine
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Overview
Description
1,1’-Adipoylbisaziridine is a chemical compound with the molecular formula C10H16N2O2. It features two aziridine rings connected by an adipoyl linker. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of interest in various fields, including polymer chemistry and materials science, due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1,1’-Adipoylbisaziridine typically involves the reaction of adipoyl chloride with aziridine in the presence of a base. The reaction conditions often include an inert atmosphere and low temperatures to control the reactivity of the aziridine rings. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1’-Adipoylbisaziridine undergoes several types of chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines.
Reduction: Reduction can lead to the opening of the aziridine rings, forming amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to various substituted products.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Adipoylbisaziridine has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamines through ring-opening polymerization.
Materials Science: The compound is utilized in the development of antibacterial and antimicrobial coatings.
Biology and Medicine:
Industry: It is used in the production of chelating agents and materials for CO2 adsorption.
Mechanism of Action
The mechanism of action of 1,1’-Adipoylbisaziridine involves the high reactivity of the aziridine rings. The ring strain makes the aziridine rings highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can form stable intermediates that interact with various molecular targets, including DNA and proteins, depending on the application.
Comparison with Similar Compounds
1,1’-Adipoylbisaziridine can be compared to other aziridine-containing compounds such as:
Aziridine: The simplest aziridine, used as a building block in organic synthesis.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity but less ring strain.
N-Tosylaziridine: A protected form of aziridine used in selective reactions.
The uniqueness of 1,1’-Adipoylbisaziridine lies in its bifunctional nature, allowing it to participate in polymerization reactions and form complex structures with enhanced properties.
Properties
CAS No. |
6950-06-7 |
---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1,6-bis(aziridin-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C10H16N2O2/c13-9(11-5-6-11)3-1-2-4-10(14)12-7-8-12/h1-8H2 |
InChI Key |
XTVPIUWNQXSVQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)CCCCC(=O)N2CC2 |
Origin of Product |
United States |
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